

Spectroscopic Analysis of 1-Chloro-2-methylcyclohexene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2-methylcyclohexene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of **1-chloro-2-methylcyclohexene**. It details the spectral data, outlines experimental protocols for obtaining such data, and offers an interpretation of the fragmentation patterns observed in mass spectrometry. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The spectral data for **1-chloro-2-methylcyclohexene** provides a unique fingerprint for its identification. The following tables summarize the key quantitative data obtained from mass spectrometry and infrared spectroscopy.

Mass Spectrometry Data

The mass spectrum of **1-chloro-2-methylcyclohexene** is characterized by a series of fragment ions that provide structural information about the molecule. The major peaks are presented in Table 1.

Table 1: Mass Spectrometry Peak Data for **1-Chloro-2-methylcyclohexene**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
95	100	[C7H11]+
67	Moderate	[C5H7]+
39	Moderate	[C3H3]+

Data sourced from PubChem CID 565361.[\[1\]](#) Relative intensities are approximate and the most abundant peak is set to 100%.

Infrared Spectroscopy Data

The infrared spectrum of **1-chloro-2-methylcyclohexene** reveals the presence of specific functional groups and the overall molecular structure through the absorption of infrared radiation at characteristic wavenumbers.

Table 2: Infrared Spectroscopy Peak Data for **1-Chloro-2-methylcyclohexene** (Vapor Phase)

Wavenumber (cm-1)	Functional Group Assignment
~2950	C-H stretch (sp3)
~1650	C=C stretch (alkene)
~750	C-Cl stretch

Note: The exact peak positions may vary slightly depending on the experimental conditions. This data is based on typical values for similar compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the IR and mass spectra of **1-chloro-2-methylcyclohexene**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile chlorinated hydrocarbons like **1-chloro-2-methylcyclohexene**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 35-350 amu.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Sample Preparation:

- Prepare a dilute solution of **1-chloro-2-methylcyclohexene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Inject a 1 μ L aliquot of the sample into the GC-MS system.

Vapor Phase Fourier Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol is suitable for obtaining the gas-phase infrared spectrum of a volatile compound.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer.
- Gas cell with a path length of 10 cm, equipped with KBr or NaCl windows.
- Vacuum line and sample introduction system.

Procedure:

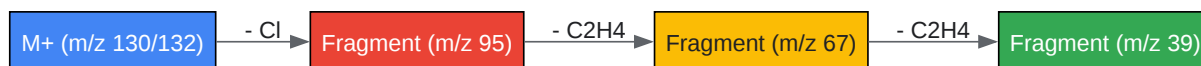
- Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum.
- Sample Introduction: Introduce a small amount of liquid **1-chloro-2-methylcyclohexene** into a heated sample port connected to the evacuated gas cell. The sample will vaporize and fill the cell.
- Sample Spectrum: Acquire the infrared spectrum of the vaporized sample.
- Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Spectroscopic Interpretation and Visualization

Mass Spectrum Fragmentation Analysis

The fragmentation of **1-chloro-2-methylcyclohexene** in the mass spectrometer provides valuable structural clues. The molecular ion peak (M^+) is expected at m/z 130/132 due to the

isotopic abundance of chlorine (^{35}Cl and ^{37}Cl). The observed base peak at m/z 95 corresponds to the loss of a chlorine radical ($[\text{M}-\text{Cl}]^+$), forming a stable cyclohexenyl cation. Further fragmentation can lead to the observed ions at m/z 67 and 39 through rearrangements and loss of small neutral molecules.

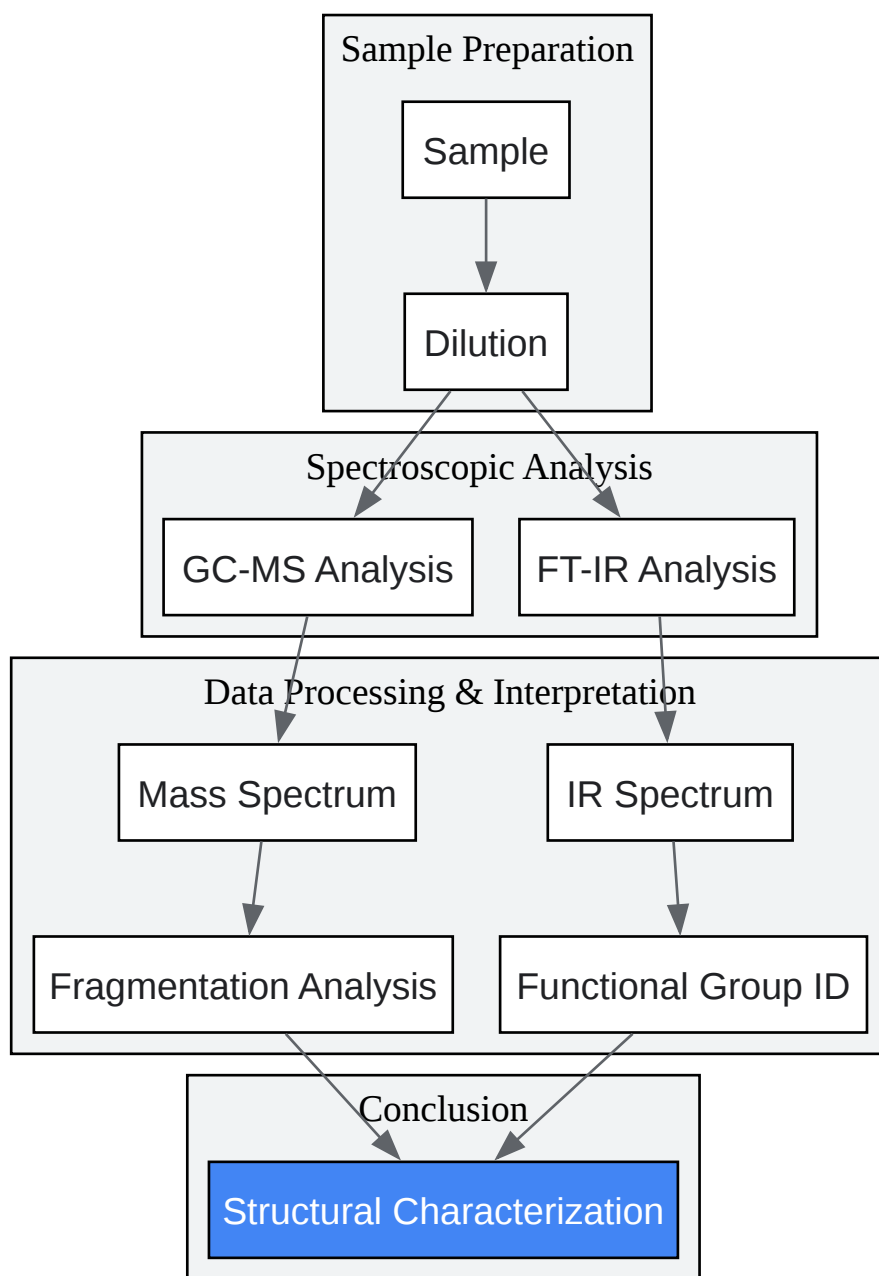


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Caption: Proposed fragmentation pathway of **1-chloro-2-methylcyclohexene** in mass spectrometry.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **1-chloro-2-methylcyclohexene** involves a systematic approach from sample preparation to data interpretation and final characterization.



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Caption: Logical workflow for the spectroscopic analysis of **1-chloro-2-methylcyclohexene**.

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References

- 1. 1-Chloro-2-methylcyclohexene | C₇H₁₁Cl | CID 565361 - PubChem [pubchem.ncbi.nlm.nih.gov]
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